

Dazomet Performance Against Plant-Parasitic Nematodes: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dazomet*

Cat. No.: *B121842*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nematicidal performance of **Dazomet**, a widely used soil fumigant. It compares its efficacy against specific nematode species with alternative control agents, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Executive Summary

Dazomet is a pre-plant soil fumigant that, upon contact with moist soil, decomposes to release methyl isothiocyanate (MITC), its primary active and volatile nematicidal compound.^{[1][2]} It has demonstrated significant efficacy in controlling a range of plant-parasitic nematodes, most notably root-knot nematodes (*Meloidogyne* spp.).^{[3][4][5]} Experimental data consistently show a reduction in nematode populations in the soil and a decrease in root galling on host plants following **Dazomet** application.^{[3][6]} Furthermore, studies indicate a synergistic effect when **Dazomet** is used in conjunction with biological control agents, potentially allowing for reduced application rates of the chemical fumigant.^{[4][5][7]}

However, the performance of **Dazomet** can be influenced by soil conditions, and its efficacy against nematodes protected within root galls may be limited compared to other fumigants like methyl bromide.^[8] This guide presents a detailed comparison of **Dazomet** with other nematicides, offering a quantitative basis for its evaluation in various agricultural and research contexts.

Performance Data: Dazomet vs. Alternatives

The following tables summarize the performance of **Dazomet** in controlling key nematode species, based on data from various scientific studies.

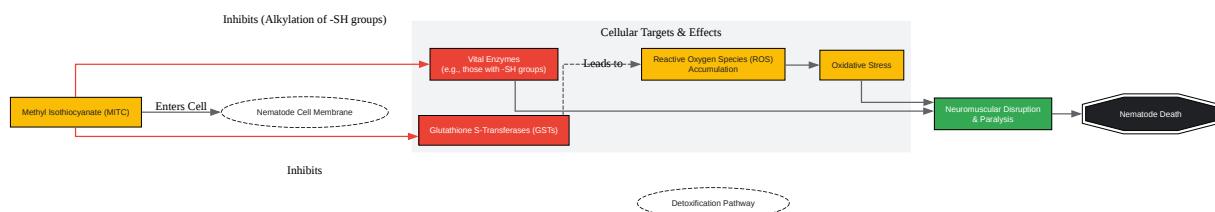
Table 1: Efficacy of **Dazomet** against Root-Knot Nematodes (*Meloidogyne* spp.)

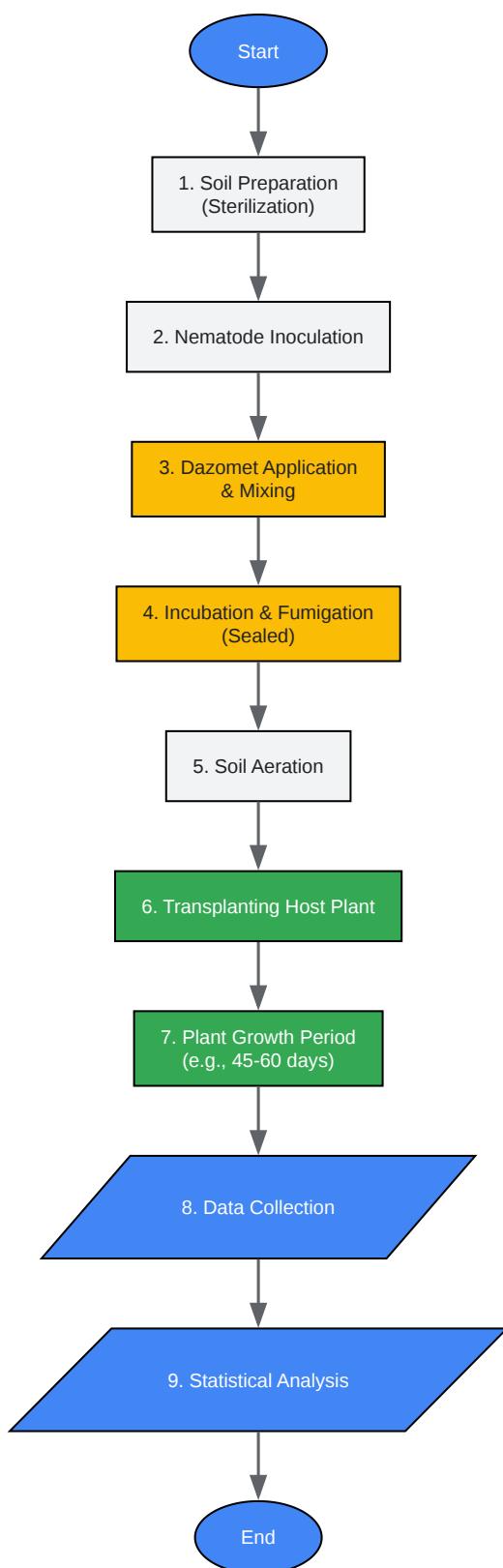
Treatment	Application Rate	Nematode Species	Key Findings	Reference
Dazomet	294 and 392 kg/ha	Meloidogyne spp.	Significant increase in tomato seedling height and weight; Root-knot index reduced by 66.28% and 66.86% respectively.	[6]
Dazomet + Rhodopseudomonas palustris	Not specified	Meloidogyne incognita	80% reduction in root-knot nematode numbers in ginger; 37.37% increase in ginger yield.	[5][7]
Dazomet + 1,3-Dichloropropene (1,3-D)	25 + 10 g a.i. m ⁻²	Meloidogyne spp.	Over 94% reduction in soil populations of Meloidogyne spp. on tomato.	[3]
Dazomet	30-45 g/m ²	Meloidogyne javanica	Successful control on tomato under glasshouse conditions.	[4]
Dazomet	10 and 20 mg/kg soil	Meloidogyne incognita	Increased mortality of second-stage juveniles (J2s) by 110.2% and 72.7%	[4][9]

respectively
when followed by
P. lilacinum
treatment.

Phenamiphos	5 kg/ha	Meloidogyne spp.	51.45% control of root-knot nematodes in tomato nursery.	[2]
Methyl Bromide	50 g a.i. m ⁻²	Meloidogyne spp.	Superior to Dazomet in reducing nematode populations within galled roots.	[3][8]

Table 2: Efficacy of **Dazomet** against Other Nematode Species


Treatment	Application Rate	Nematode Species	Key Findings	Reference
Dazomet	30-45 g/m ²	Stubby-root and other ectoparasitic root nematodes	Listed as a target pest.	[2]
Dazomet	Not specified	Pratylenchus spp. (Lesion nematodes)	Plant parasitic nematodes were found infrequently after treatment.	[10]
Abamectin (seed treatment)	1.0 mg a.i. seed ⁻¹	Pratylenchus zeae	Over 80% reduction in root penetration in maize.	[11]
Various Chemical Nematicides	Various	Pratylenchus spp.	Significant reductions in populations around date palm roots.	[12]


Mode of Action: The Impact of Methyl Isothiocyanate (MITC) on Nematodes

The nematicidal activity of **Dazomet** is attributable to its degradation product, methyl isothiocyanate (MITC). MITC is a highly reactive compound that disrupts essential biological processes in nematodes. The primary mechanism of action is believed to be the non-specific alkylation of sulphhydryl (-SH) and amine (-NH₂) groups in vital enzymes and other proteins.^[8] ^[13] This leads to a cascade of cellular events, ultimately resulting in paralysis and death.

A key target of MITC is the nematode's detoxification and stress response system, particularly pathways involving glutathione S-transferases (GSTs).^[6]^[14] GSTs are crucial for conjugating and neutralizing toxic compounds. By inhibiting these enzymes, MITC compromises the

nematode's ability to defend itself against chemical insults, leading to an accumulation of reactive oxygen species (ROS) and oxidative stress. This disruption of the cellular redox balance is a major contributor to MITC's toxicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pre-treatment with Dazomet enhances the biocontrol efficacy of *purpureocillium lilacinum* to *Meloidogyne incognita* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of dazomet combined with *Rhodopsesudomonas palustris* PSB-06 on root-knot nematode, *Meloidogyne incognita* infecting ginger and soil microorganisms diversity [frontiersin.org]
- 6. Inhibition of glutathione S-transferases (GSTs) from parasitic nematodes by extracts from traditional Nigerian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pre-treatment with Dazomet enhances the biocontrol efficacy of *purpureocillium lilacinum* to *Meloidogyne incognita* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Contribution of Glutathione S-Transferases to Imidacloprid Resistance in *Nilaparvata lugens* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dazomet Performance Against Plant-Parasitic Nematodes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121842#validating-dazomet-performance-against-specific-nematode-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com